

2-Chloro-5-(chloromethyl)pyrimidine CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-5-(chloromethyl)pyrimidine

Cat. No.: B173279

[Get Quote](#)

In-Depth Technical Guide: 2-Chloro-5-(chloromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloro-5-(chloromethyl)pyrimidine**, a key heterocyclic building block in medicinal chemistry and drug discovery. This document details its chemical identifiers, physicochemical properties, and outlines experimental protocols for its synthesis. Furthermore, it explores its potential applications, particularly in the development of kinase inhibitors, and illustrates a relevant signaling pathway.

Core Identifiers and Physicochemical Properties

2-Chloro-5-(chloromethyl)pyrimidine is a substituted pyrimidine with the CAS number 148406-13-7.^{[1][2]} Its structure features a chlorine atom at the 2-position and a chloromethyl group at the 5-position of the pyrimidine ring, making it a reactive intermediate for the synthesis of a wide range of derivatives.

Below is a summary of its key identifiers and physicochemical properties:

Identifier	Value
CAS Number	148406-13-7
Molecular Formula	C ₅ H ₄ Cl ₂ N ₂
Molecular Weight	163.01 g/mol
IUPAC Name	2-chloro-5-(chloromethyl)pyrimidine
Canonical SMILES	<chem>C1=C(C=NC(=N1)Cl)CCl</chem>
InChI Key	MCBBRNCDFILGNO-UHFFFAOYSA-N
Appearance	Yellow solid
Boiling Point	304.2 ± 17.0 °C (predicted)

Experimental Protocols: Synthesis of 2-Chloro-5-(chloromethyl)pyrimidine

While a specific, detailed experimental protocol for the synthesis of **2-Chloro-5-(chloromethyl)pyrimidine** is not readily available in peer-reviewed literature, a general two-step synthetic pathway can be proposed based on established chemical transformations of pyrimidine derivatives. This involves the initial formation of a hydroxymethylpyrimidine intermediate, followed by chlorination.

Step 1: Synthesis of (2-Chloropyrimidin-5-yl)methanol

A plausible route to the intermediate, (2-chloropyrimidin-5-yl)methanol, involves the reduction of a corresponding ester, such as methyl 2-chloropyrimidine-5-carboxylate.

Materials:

- Methyl 2-chloropyrimidine-5-carboxylate
- Lithium borohydride (LiBH₄)
- Anhydrous tetrahydrofuran (THF)

- Water
- Dichloromethane (DCM)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve methyl 2-chloropyrimidine-5-carboxylate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of lithium borohydride in THF to the cooled solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-chloropyrimidin-5-yl)methanol.
- Purify the crude product by column chromatography on silica gel.

Step 2: Chlorination to Yield **2-Chloro-5-(chloromethyl)pyrimidine**

The hydroxymethyl group of the intermediate can then be chlorinated using a suitable chlorinating agent, such as thionyl chloride (SOCl_2).

Materials:

- (2-Chloropyrimidin-5-yl)methanol
- Thionyl chloride (SOCl_2)

- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution

Procedure:

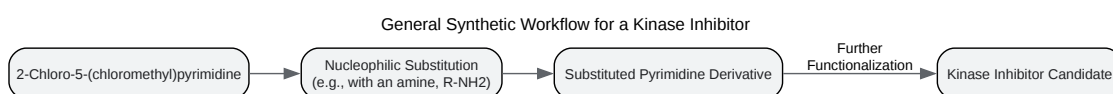
- Dissolve (2-chloropyrimidin-5-yl)methanol in anhydrous dichloromethane under an inert atmosphere.
- Cool the solution to 0 °C.
- Slowly add thionyl chloride dropwise to the solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction by TLC.
- Upon completion, carefully pour the reaction mixture onto crushed ice.
- Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield **2-Chloro-5-(chloromethyl)pyrimidine**.
- The crude product can be further purified by recrystallization or column chromatography.

Applications in Drug Discovery and Signaling Pathways

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[3] Pyrimidine derivatives exhibit a broad spectrum of biological activities, including anticancer and antimicrobial properties.[4] **2-Chloro-5-(chloromethyl)pyrimidine** serves as a versatile building block for the synthesis of a diverse range of substituted pyrimidines, which have been investigated for various therapeutic applications.

A significant application of functionalized pyrimidines is in the development of protein kinase inhibitors.[3] Kinases are key enzymes in cell signaling pathways, and their dysregulation is implicated in diseases such as cancer. The reactive chloromethyl group of **2-Chloro-5-(chloromethyl)pyrimidine** allows for the facile introduction of various side chains that can be designed to interact with the active site of specific kinases.[3]

Below is a diagram illustrating a general workflow for the synthesis of a hypothetical kinase inhibitor using **2-Chloro-5-(chloromethyl)pyrimidine** as a starting material.



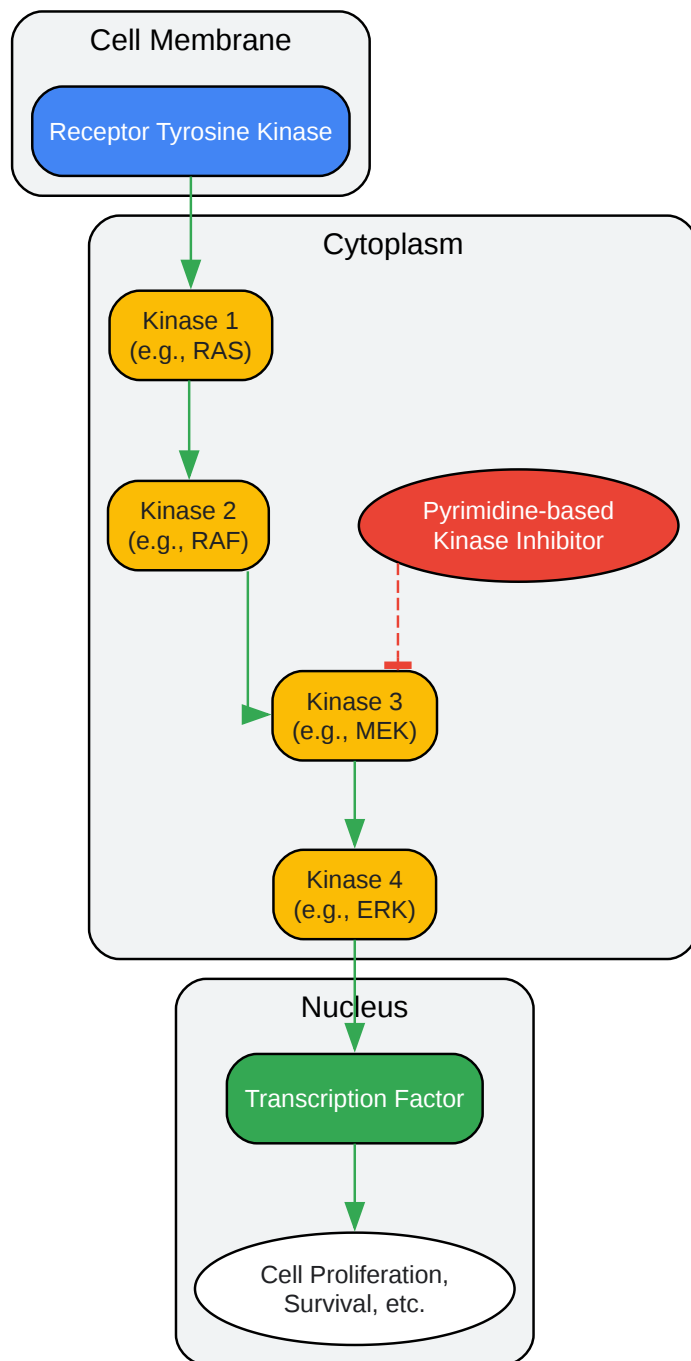
[Click to download full resolution via product page](#)

Caption: Synthetic workflow for a kinase inhibitor.

Derivatives of **2-Chloro-5-(chloromethyl)pyrimidine** can be designed to target various protein kinases involved in cancer progression. For example, many kinase inhibitors feature a substituted pyrimidine core that interacts with the hinge region of the kinase active site. The ability to introduce diverse functionalities at the 5-position via the chloromethyl group allows for the optimization of binding affinity and selectivity for the target kinase.

A simplified representation of a generic kinase signaling pathway that can be targeted by such inhibitors is depicted below.

Simplified Kinase Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Generic kinase signaling pathway.

This guide serves as a foundational resource for researchers interested in utilizing **2-Chloro-5-(chloromethyl)pyrimidine** in their synthetic and drug discovery endeavors. The provided information on its properties, synthesis, and potential applications will aid in the design and execution of novel research projects in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 148406-13-7|2-Chloro-5-(chloromethyl)pyrimidine|BLD Pharm [bldpharm.com]
- 2. bocsci.com [bocsci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-Chloro-5-(chloromethyl)pyrimidine CAS number and identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b173279#2-chloro-5-chloromethyl-pyrimidine-cas-number-and-identifiers\]](https://www.benchchem.com/product/b173279#2-chloro-5-chloromethyl-pyrimidine-cas-number-and-identifiers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com